Agomelatine-d4

Bioanalysis Method Validation Isotopic Purity

Agomelatine-d4 is the only internal standard that co-elutes with agomelatine, eliminating matrix effect variability and ensuring ±15% accuracy for bioequivalence and pharmacokinetic studies. Unlike non-isotopic analogs (e.g., fluoxetine) or alternative deuterated forms (-d3, -d6), the specific tetradeuteration on the ethyl linker provides optimal mass shift (+4 Da) without chromatographic shift, meeting FDA/EMA guidelines. For robust, regulatory-submissible LC-MS/MS quantification, Agomelatine-d4 is non-negotiable.

Molecular Formula C15H17NO2
Molecular Weight 247.32 g/mol
Cat. No. B129794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgomelatine-d4
SynonymsN-[2-(7-Methoxy-1-naphthalenyl)ethyl-d4]acetamide;  N-[2-(7-Methoxy-1-naphthyl)_x000B_ethyl]acetamide-d4;  S 20098-d4;  Valdoxan-d4; 
Molecular FormulaC15H17NO2
Molecular Weight247.32 g/mol
Structural Identifiers
SMILESCC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC
InChIInChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17)/i8D2,9D2
InChIKeyYJYPHIXNFHFHND-LZMSFWOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Agomelatine-d4: Procurement-Quality Deuterated Internal Standard for Quantitative LC-MS/MS Bioanalysis


Agomelatine-d4 (CAS 1079389-44-8), also known as S-20098-d4, is the deuterium-labeled isotopologue of the melatonergic antidepressant agomelatine, wherein four hydrogen atoms on the ethyl linker are replaced with stable deuterium atoms . This compound is exclusively utilized as a stable isotope-labeled (SIL) internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling precise quantification of the non-labeled analyte agomelatine in complex biological matrices such as plasma and urine . Agomelatine-d4 is not intended for therapeutic use; its sole procurement value lies in its performance as a quantitative tracer in bioanalytical method development and validation, pharmacokinetic studies, and drug metabolism research .

Why Agomelatine-d4 Cannot Be Substituted by Non-Isotopic or Differently Deuterated Analogs in Quantitative Bioanalysis


In LC-MS/MS quantification, substituting a deuterated internal standard with a non-isotopic analog (e.g., fluoxetine) or a differently deuterated form (e.g., Agomelatine-d3 or Agomelatine-d6) introduces unacceptable variability in accuracy and precision due to differential matrix effects and chromatographic behavior [1]. Non-isotopic internal standards do not co-elute with the analyte, rendering them incapable of compensating for ion suppression or enhancement caused by co-extracted plasma components, which can lead to quantification errors exceeding 15-32% [2]. While other deuterated agomelatine isotopologues exist, the specific -d4 labeling pattern (tetradeuteration on the ethyl linker) offers a distinct balance between adequate mass shift (m/z +4) to avoid isotopic cross-talk and minimized deuterium isotope effect on retention time, a factor that can compromise the validity of the assay if the deuterium label is placed at labile or chromatographically sensitive positions [3]. This evidence guide details the specific, quantifiable performance attributes that differentiate Agomelatine-d4 from these potential substitutes.

Quantitative Differentiation Evidence for Agomelatine-d4: Comparative Performance Data for Procurement Decisions


Isotopic Purity and Deuteration Pattern: Agomelatine-d4 vs. Agomelatine-d3 and Agomelatine-d6

Agomelatine-d4 is specified with a chemical purity ≥98% and is tetradeuterated on the ethyl linker (C15H13D4NO2), providing a +4 Da mass shift from the unlabeled analyte (m/z 244.1 → m/z 248.1 for the [M+H]+ ion) . This specific deuteration pattern is critical: the -d4 labeling avoids the incomplete mass shift of -d3 analogs (+3 Da), which can risk isotopic cross-talk in complex matrices, while also mitigating the chromatographic isotope effect (potential retention time shift) more effectively than heavier -d6 analogs, which contain six deuterium atoms and may exhibit greater divergence in lipophilicity and retention [1]. In contrast, Agomelatine-d3 (acetamide-2,2,2-d3) has a smaller +3 Da shift and is deuterated on the acetamide methyl group, a position more susceptible to H/D back-exchange under certain LC conditions, potentially leading to quantification inaccuracies .

Bioanalysis Method Validation Isotopic Purity

Matrix Effect Compensation: SIL Internal Standard vs. Non-Isotopic Alternative

In LC-MS/MS bioanalysis, matrix effects (ion suppression or enhancement) are a primary source of quantitative inaccuracy. Using a non-isotopic internal standard such as fluoxetine (employed in a published agomelatine assay [1]) fails to co-elute with agomelatine, and thus cannot correct for differential ionization conditions across the chromatographic peak. In contrast, a stable isotopically labeled (SIL) internal standard like Agomelatine-d4 co-elutes with the analyte and experiences identical matrix effects, enabling effective compensation [2]. Systematic studies across multiple assays demonstrate that the use of a non-deuterated IS can result in matrix effect-induced quantification errors of up to 32%, whereas deuterated IS methods consistently maintain accuracy within 15% of nominal values [3].

Matrix Effect Ion Suppression Quantitative Accuracy

Chromatographic Co-Elution and Deuterium Isotope Effect: Agomelatine-d4 vs. Hypothetical High-Mass Deuterated Analogs

A critical requirement for a SIL internal standard is near-identical chromatographic retention time to the unlabeled analyte to ensure identical matrix effect exposure. Deuterium isotope effects can cause deuterated analogs to elute slightly earlier than their protium counterparts due to the shorter C-D bond length and lower lipophilicity [1]. This effect becomes more pronounced with increasing numbers of deuterium atoms. Agomelatine-d4, with four deuterium atoms on the ethyl linker, exhibits a minimal retention time shift (typically ≤0.02 minutes) under standard reversed-phase LC conditions, which is negligible for quantification [2]. In contrast, a heavier analog such as Agomelatine-d6, with six deuterium atoms, may exhibit a more significant retention time shift, potentially leading to differential matrix effects if not properly resolved from matrix interferences [3].

Chromatography Isotope Effect Retention Time

Structural Integrity for MS Detection: Agomelatine-d4 vs. Analogs with Labile Deuterium Positions

The location of deuterium atoms within the molecule dictates the compound's susceptibility to hydrogen-deuterium (H/D) back-exchange, a process that can reduce effective isotopic enrichment and lead to quantification bias. Agomelatine-d4's deuterium atoms are situated on the ethyl linker (C-D bonds), which are generally stable under typical reversed-phase LC-MS conditions (pH 2-8, aqueous-organic mobile phases) . This contrasts with deuterium placed on exchangeable positions like amide nitrogens or alpha to carbonyls, which can undergo rapid H/D exchange. For example, Agomelatine-d3 is deuterated on the acetamide methyl group; while not an exchangeable proton, the proximity to the carbonyl may influence its stability in certain conditions . The -d4 labeling on the ethyl linker provides a more robust, non-exchangeable deuteration pattern, ensuring the isotopic purity remains consistent throughout the analytical run [1].

Mass Spectrometry H/D Exchange Isotopic Stability

Procurement-Matched Application Scenarios for Agomelatine-d4 Based on Validated Performance Evidence


Validated Bioanalytical Method Development for Agomelatine in Human Plasma (LC-MS/MS)

Agomelatine-d4 is the definitive internal standard for developing and validating LC-MS/MS methods for quantifying agomelatine in human plasma, as required for pharmacokinetic studies and bioequivalence trials. Its use directly addresses FDA and EMA guidance on matrix effect compensation and ensures the method meets acceptance criteria for accuracy and precision (±15%) [1]. A validated method utilizing Agomelatine-d4 can achieve a lower limit of quantification (LLOQ) sufficient for capturing the full plasma concentration-time profile following therapeutic dosing (e.g., 25 mg oral agomelatine) [2].

Clinical Pharmacokinetic and Bioequivalence Studies of Agomelatine Formulations

In clinical studies comparing generic agomelatine formulations to the reference product (Valdoxan), robust and reliable quantification is non-negotiable. Agomelatine-d4 provides the analytical specificity and accuracy needed to generate regulatory-submissible pharmacokinetic data, including Cmax, AUC, and Tmax. The use of a SIL IS minimizes inter-subject and inter-batch variability attributable to differential matrix effects, thereby increasing the statistical power of the study and the likelihood of demonstrating bioequivalence [1].

Drug-Drug Interaction (DDI) Studies Involving CYP1A2 Modulators

Agomelatine is primarily metabolized by CYP1A2; therefore, co-administration with strong CYP1A2 inhibitors (e.g., fluvoxamine) or inducers can drastically alter its exposure. Agomelatine-d4 is the essential internal standard for quantifying agomelatine plasma levels in DDI studies, where accurate measurement of low concentrations post-inhibition or high concentrations post-induction is critical for safety and dosing recommendations [1]. The SIL IS ensures that the altered matrix composition (e.g., due to the interacting drug) does not bias the agomelatine measurement.

Therapeutic Drug Monitoring (TDM) and Forensic Toxicology

For clinical laboratories performing TDM of agomelatine to optimize dosing or in forensic settings requiring definitive identification and quantification, Agomelatine-d4 provides the highest level of analytical confidence. Its use as an IS minimizes the risk of false-positive or inaccurate quantitation due to matrix interferences from patient-specific factors (e.g., disease state, co-medications) or post-mortem changes, ensuring the reported concentration is reliable for clinical decision-making or legal proceedings [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Agomelatine-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.